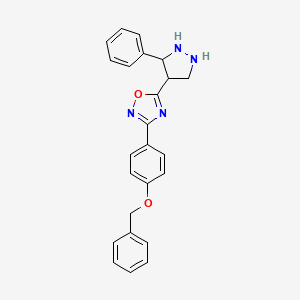

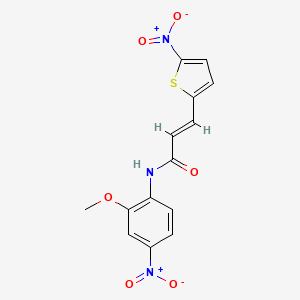

![molecular formula C27H27N5O4S B2439887 2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-68-6](/img/structure/B2439887.png)

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H27N5O4S and its molecular weight is 517.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Applications

2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, due to its structural similarity with Hoechst 33258, a known DNA minor groove binder, may have applications in DNA interaction studies. Hoechst 33258 is widely used as a fluorescent DNA stain and has applications in chromosome and nuclear staining, and DNA content analysis in plant cell biology. The Hoechst derivatives, including potential analogs of the compound , have also found uses in radioprotection and as topoisomerase inhibitors, providing a basis for rational drug design and molecular investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Serotonin Receptor Interaction

Although not directly related to the compound , studies on similar structures, like aripiprazole, which impacts the 5-HT1A serotoninergic system, provide insights into how analogous compounds may interact with neuroreceptors. These compounds are used to understand neurological pathways and develop therapeutic interventions for psychiatric disorders (Lerond et al., 2013).

Heterocyclic Chemistry and Drug Synthesis

The compound belongs to a class of chemicals involved in heterocyclic chemistry, significant in drug design due to the structural diversity and biological activity they offer. The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles lead to the formation of a wide range of biologically active compounds. This includes amides, pyrrolones, benzofurans, and other heterocyclic structures, showing the potential for the parent compound to serve as a precursor or an active agent in pharmacological applications (Kamneva et al., 2018).

Bioactive Compound Synthesis

Furanyl- or thienyl-substituted compounds, to which the compound is structurally related, play a prominent role in drug design. They are crucial structural units in bioactive molecules, especially in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. The impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities shows the potential for the compound to be part of bioactive compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Biological Activities of 1,2,4-Triazole Derivatives

The compound's thiazolo[3,2-b][1,2,4]triazol moiety is part of the 1,2,4-triazole family, known for a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This highlights the compound's potential for inclusion in new pharmacological agents targeting these activities (Ohloblina, 2022).

properties

IUPAC Name |

2-(furan-2-yl)-5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4S/c1-34-20-10-8-19(9-11-20)30-12-14-31(15-13-30)23(18-5-3-6-21(17-18)35-2)24-26(33)32-27(37-24)28-25(29-32)22-7-4-16-36-22/h3-11,16-17,23,33H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLOAVSAPRQCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC(=CC=C3)OC)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)